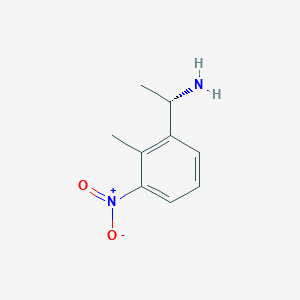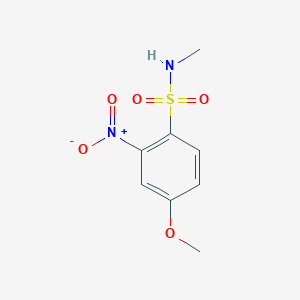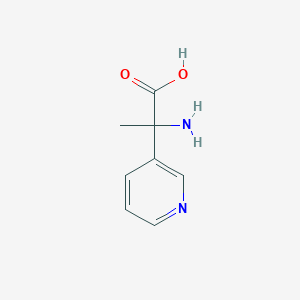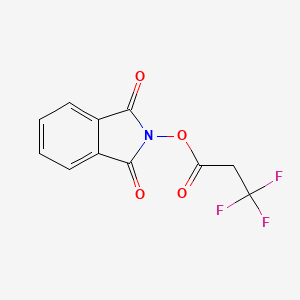
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine typically involves the amination of bulky ketones. One common method involves the use of amine transaminases, which are enzymes that catalyze the transfer of an amine group to a ketone substrate. The reaction conditions often include the presence of pyridoxal-5’-phosphate as a coenzyme, which serves as a molecular shuttle for ammonia .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of aluminum chloride as a catalyst in the bromination of 3-nitroacetophenone. The reaction is typically carried out in anhydrous diethyl ether at low temperatures .
化学反应分析
Types of Reactions
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as amine transaminases, which facilitate the transfer of amine groups. This interaction can influence various biochemical pathways, including those involved in the synthesis and metabolism of other organic compounds .
相似化合物的比较
Similar Compounds
3-Nitroacetophenone: A precursor in the synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine.
2-Bromo-1-(3-nitrophenyl)ethanone: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(1S)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChI 键 |
FHMQWVFXCUXEKN-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)

![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)


![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)


